molecular formula C20H12K2O10S2 B1615528 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt CAS No. 52322-16-4

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

Cat. No. B1615528
CAS RN: 52322-16-4
M. Wt: 554.6 g/mol
InChI Key: WJZHEUVHGMOFRC-UHFFFAOYSA-L
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Description

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt, also known as BSF, is a chemical compound that has been widely used in scientific research. BSF is a dipotassium salt of sulfonic acid, and it is a white powder that is soluble in water. This compound has various applications in scientific research, including its use in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is not fully understood. However, it is believed that 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt acts as a Lewis acid catalyst in chemical reactions. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can coordinate with electron-rich species, such as nucleophiles, to facilitate the reaction. In biological imaging, 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be excited by light of a specific wavelength, causing it to emit fluorescent light.
Biochemical and physiological effects:
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has no known biochemical or physiological effects. It is an inert compound that does not interact with biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is its versatility. It can be used in a wide range of chemical reactions and biological imaging applications. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is also relatively easy to synthesize and handle in the laboratory.
However, 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is also sensitive to moisture and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for research involving 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt. One potential application is in the development of new organic compounds for use in pharmaceuticals and materials science. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be used as a building block for the synthesis of a wide range of compounds, which may have useful properties.
Another area of research is in the development of new catalysts for chemical reactions. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has been shown to be an effective catalyst in certain reactions, but further research is needed to fully understand its mechanism of action and to develop new catalysts based on 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt.
Finally, there is potential for the use of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt in new imaging techniques for biological systems. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has unique fluorescent properties, which could be exploited for the development of new imaging probes for use in living cells and tissues.
Conclusion:
In conclusion, 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is a versatile compound that has many applications in scientific research. It is used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a fluorescent probe for biological imaging. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has several advantages, including its versatility and ease of handling, but also has limitations, such as its expense and sensitivity to moisture and air. Future research directions include the development of new organic compounds, catalysts, and imaging techniques based on 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has been widely used in scientific research due to its unique properties. One of the primary applications of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is in the synthesis of organic compounds. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be used as a building block for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is also used as a catalyst in chemical reactions. The presence of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt in a reaction mixture can significantly increase the rate of the reaction and improve the yield of the product. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is particularly useful in reactions involving the formation of carbon-carbon bonds.
Another application of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is as a fluorescent probe for biological imaging. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has a unique fluorescent property, which makes it useful for imaging biological processes in living cells. 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be used to label specific proteins or molecules in cells, allowing researchers to study their behavior and interactions.

properties

IUPAC Name

dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O10S2.2K/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZHEUVHGMOFRC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12K2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890875
Record name Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

CAS RN

52322-16-4
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052322164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(sulfooxy)phenyl]-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
Reactant of Route 6
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

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